molecular formula C22H25ClN2O2 B1239694 4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid CAS No. 86621-92-3

4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid

Cat. No. B1239694
CAS RN: 86621-92-3
M. Wt: 384.9 g/mol
InChI Key: YQIGCNRBMYEJID-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{4-[3-(4-chlorophenyl)prop-2-en-1-yl]piperazin-1-yl}ethyl)benzoic acid is an organic compound that belongs to the class of phenethylamines . It is also known as 4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of over 300°C and a predicted boiling point of 566.7±50.0°C . The predicted density is 1.211±0.06 g/cm3 .

Scientific Research Applications

Crystal Structure Analysis

4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid, a compound with structural similarities to benzoic acid derivatives, has been studied for its crystal structure. In a study by (Faizi, Ahmad, & Golenya, 2016), the crystal structure of a related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, was analyzed. This research provides insights into the molecular conformations and interactions, which are critical for understanding the chemical behavior and potential applications of such compounds.

Metabolism and Biochemical Pathways

The metabolic pathways and enzymatic interactions of compounds structurally related to 4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid have been investigated. For instance, (Hvenegaard et al., 2012) studied the oxidative metabolism of Lu AA21004, a novel antidepressant. This research is significant in understanding the biochemical reactions and potential drug interactions involving similar compounds.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds related to 4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid. Research by (Abbavaram & Reddyvari, 2013) and (Al-Talib et al., 2016) demonstrates significant antibacterial and antifungal activities in similar chemical structures. This implies potential for developing new antimicrobial agents from such benzoic acid derivatives.

Supramolecular Networks

The formation of supramolecular structures using benzoic acid derivatives, including those similar to 4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid, has been a subject of interest. (Chen & Peng, 2011) explored how piperazine reacts with various substituted benzoic acids to form complex molecular networks. These findings can be pivotal for the development of novel materials with specific chemical and physical properties.

Cholesterol-Lowering Potential

Research has indicated the potential cholesterol-lowering effects of compounds similar to 4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid. A study by (Amin et al., 2004) demonstrates the cholesterol-lowering properties of RPR 101821, a compound structurally related to the subject chemical. This research opens up possibilities for new treatments in cardiovascular health management.

Future Directions

While specific future directions for this compound could not be retrieved, compounds with similar structures are often subjects of research in medicinal chemistry. They may be modified and tested for various biological activities, with the aim of developing new therapeutic agents .

properties

IUPAC Name

4-[2-[4-[(E)-3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2/c23-21-9-5-18(6-10-21)2-1-12-24-14-16-25(17-15-24)13-11-19-3-7-20(8-4-19)22(26)27/h1-10H,11-17H2,(H,26,27)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIGCNRBMYEJID-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)CC=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)C/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid

CAS RN

86621-92-3
Record name BM 15766
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086621923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid
Reactant of Route 4
4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid
Reactant of Route 5
4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid
Reactant of Route 6
4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid

Citations

For This Compound
31
Citations
J Aufenanger, J Pill, K Stegmeier… - … and metabolic research, 1985 - thieme-connect.com
BM 15.766 (4-[2-[1-(4-chlorocinnamyl) piperazin-4-yl] ethyl] benzoic acid) showed a dose dependent action on 14 C-acetate incorporation in cholesterol and intermediates including …
Number of citations: 11 www.thieme-connect.com
IE Tóth, KS Szalay, D Szabo, J Pill - The Journal of Steroid Biochemistry …, 1990 - Elsevier
The effect of the cholesterol synthesis inhibitor BM 15.766, 4-[2-[1-(4-chlorocinnamyl)piperazin-4-yl] ethyl]-benzoic acid on the corticosteroid production was studied in order to reveal …
Number of citations: 7 www.sciencedirect.com
J Aufenanger, J Pill, FH Schmidt, K Stegmeier - Biochemical pharmacology, 1986 - Elsevier
The effect of the piperazine derivative BM 15.766 (4-(2-[1-(4-chlorocinnamyl)piperazin-4-yl] ethyl]-benzoic acid) on the biosynthesis of sterols was investigated in adult rat hepatocytes in …
Number of citations: 41 www.sciencedirect.com
A Honda, S Shefer, G Salen, G Xu, AK Batta… - …, 1996 - Wiley Online Library
The Smith‐Lemli‐Opitz syndrome is a common inherited birth disorder caused by markedly reduced 7 ‐dehydrocholesterol δ 7 ‐reductase activity, the final enzyme in the cholesterol …
L Lanoue, DB Dehart, ME Hinsdale… - American journal of …, 1997 - Wiley Online Library
Low cholesterol levels produced by treating cholesterol deficient mutant mice with a cholesterol synthesis inhibitor (BM 15.766) between days 4 to 7 of pregnancy resulted in …
Number of citations: 131 onlinelibrary.wiley.com
A Honda, GS Tint, G Salen, RI Kelley… - American journal of …, 1997 - Wiley Online Library
The Smith‐Lemli‐Opitz syndrome is a common birth defect syndrome caused by a deficiency of 7‐dehydrocholesterol Δ 7 ‐reductase, an essential enzyme in the biosynthesis of …
Number of citations: 27 onlinelibrary.wiley.com
G Xu, G Salen, M Lea, GS Tint, LB Nguyen… - …, 1996 - Wiley Online Library
The conversion of 7‐dehydrocholesterol to cholesterol is the last reaction in the cholesterol biosynthesis pathway catalyzed by the microsomal enzyme, 7‐dehydrocholesterol‐delta 7 ‐…
S Shefer, G Salen, A Honda, AK Batta, LB Nguyen… - Journal of lipid …, 1998 - ASBMB
The mechanism for the catalytic reduction of the double bond at C-7,8 in 7-dehydrocholesterol by 3β-hydroxysterol Δ 7 -reductase was investigated by testing structurally related sterols …
Number of citations: 46 www.jlr.org
C Wolf, F Chevy, J Pham, M Kolf-Clauw… - Journal of lipid …, 1996 - Elsevier
The impaired conversion of 7-dehydrocholesterol to cholesterol, as a result of a permanent inhibition of the activity of 7-dehydrocholesterol-delta 7-reductase, has been reported in the …
Number of citations: 56 www.sciencedirect.com
N Chen, DI Crane - Biochemical Journal, 1992 - portlandpress.com
Peroxisome proliferators are known to increase the volume of the peroxisomal compartment in rodent liver. We have examined the induction of the major integral membrane protein of …
Number of citations: 15 portlandpress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.